molecular formula C27H44N2O5 B2444333 Boc-3-Methoxy-L-Phenylalanine CAS No. 261360-71-8

Boc-3-Methoxy-L-Phenylalanine

Cat. No. B2444333
CAS RN: 261360-71-8
M. Wt: 476.658
InChI Key: PCGINEGWBMMFFU-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-Methoxy-L-Phenylalanine, also known as Boc-Mp-Ome, is an amino acid derivative with a methyl ester group at its C-terminus and a tert-butyloxycarbonyl (Boc) protective group at its N-terminus. It is used for research and development purposes .


Synthesis Analysis

The synthesis of Boc-3-Methoxy-L-Phenylalanine involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular formula of Boc-3-Methoxy-L-Phenylalanine is C15H21NO5 . Its molecular weight is 295.33 .


Chemical Reactions Analysis

Boc-3-Methoxy-L-Phenylalanine is suitable for Boc solid-phase peptide synthesis and C-H Activation .


Physical And Chemical Properties Analysis

Boc-3-Methoxy-L-Phenylalanine is a powder form substance . It has a melting point of 157°C .

Scientific Research Applications

Synthesis of Amide Derivatives

Boc-3-Methoxy-L-Phenylalanine can be used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives have been synthesized with good yield and characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .

Antimicrobial Activity

Some of the synthesized amide derivatives have shown antimicrobial activity. They were found to be active against Microsporum gypsuem and Candida albicans .

Antioxidant Activity

The resultant compounds from the synthesis of amide derivatives have been screened for antioxidant activity. Some showed good activity for DPPH scavenging and ABTS assay methods .

Metal Chelating Activity

Some amide compounds act as metal chelating ligands with Fe2+ ions . The powerful ferrous ion chelators afford protection against oxidative damage by removing iron .

Sustainable Synthesis in Continuous Flow

Boc-3-Methoxy-L-Phenylalanine can be used in the sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase . This process allows for shorter reaction times and excellent conversions .

Ligand-Controlled C (sp3)–H Arylation and Olefination

Boc-3-Methoxy-L-Phenylalanine can be used in ligand-controlled C (sp3)–H arylation and olefination . This process is part of the synthesis of unnatural chiral α–Amino Acids .

Application in C-H Activation Methodology

Boc-3-Methoxy-L-Phenylalanine can be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHDMZILHKRUGN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-Methoxy-L-Phenylalanine

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